molecular formula C6H10NO8P B1681977 Sparfosic acid CAS No. 51321-79-0

Sparfosic acid

Katalognummer B1681977
CAS-Nummer: 51321-79-0
Molekulargewicht: 255.12 g/mol
InChI-Schlüssel: ZZKNRXZVGOYGJT-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sparfosic acid is a solid compound that belongs to the n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at the terminal nitrogen atom . This substance is known to target aspartate carbamoyltransferase catalytic chain and CAD protein .


Molecular Structure Analysis

The molecular formula of Sparfosic acid is C6H10NO8P . The average weight is 255.1193 and the mono-isotopic weight is 255.014402813 .


Chemical Reactions Analysis

Sparfosic acid is a DNA antimetabolite agent and a potent inhibitor of aspartate transcarbamoyl transferase . This enzyme catalyzes the second step of de novo pyrimidine biosynthesis . Sparfosic acid synergistically enhances the cytotoxicity of a combination of 5-fluorouracil (5-FU) and interferon-alpha (IFN) against human colon cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization

Sparfosic acid, along with salicylic acid, has been the subject of studies exploring the impact of biofield treatment on their spectral properties. Research using Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic techniques has shown that such treatments can lead to alterations in wavenumber and peak intensity, suggesting changes in force constant and dipole moment of certain bonds. This could have implications for the chemical stability and shelf life of drugs like sparfloxacin (Trivedi et al., 2015).

Influence of Cosolvents and Surfactants

Studies have investigated the effects of cosolvents and surfactants on the degradation kinetics of sparfloxacin under acidic conditions. Findings suggest that incorporating cosolvents or surfactants at non-toxic concentrations into liquid pharmaceutical dosage forms of sparfloxacin can enhance stability under acidic conditions, which is crucial for maintaining the effectiveness of this medication (Eg & Mj, 2018).

Analytical HPLC Method Development

The development of an analytical High-Performance Liquid Chromatography (HPLC) method to quantify sparfloxacin in biological samples, such as sheep plasma, aligns with guidelines from the European Medicines Agency. This method, demonstrating selectivity and accuracy, can be crucial for determining sparfloxacin concentrations in various types of studies, contributing to a better understanding of its pharmacokinetic properties (López et al., 2022).

Sustained Ocular Delivery System

Research focusing on developing an In situ gel-based delivery system for sparfloxacin offers an alternative to conventional drug delivery systems. These gels are designed to provide sustained release of the drug, which could be particularly beneficial for ocular applications. Such systems can enhance the therapeutic efficacy and reduce the frequency of administration (Reddy & Ahmed, 2014).

Development of Pharmaceutical Preparations

The formulation of pharmaceutical preparations, like gels containing sparfloxacin, is another area of interest. Such research endeavors are directed towards creating stable, effective, and clinically reliable therapeutic options, ensuring the drug's integrity and efficacy in various delivery forms (El-didamony, 2007).

Safety And Hazards

The safety data sheet for Sparfosic acid indicates that it is for research use only and not for human or veterinary use . There are also potential drug interactions that could increase the risk or severity of methemoglobinemia .

Eigenschaften

IUPAC Name

(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKNRXZVGOYGJT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60342-56-5 (tetra-hydrochloride salt)
Record name Sparfosic Acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80199325
Record name Sparfosic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 950 (mg/mL)
Record name PALA
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/224131%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Sparfosic acid

CAS RN

51321-79-0
Record name N-Phosphonacetyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51321-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfosic Acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfosic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfosic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPARFOSIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78QVZ7RG8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sparfosic acid
Reactant of Route 2
Sparfosic acid
Reactant of Route 3
Sparfosic acid
Reactant of Route 4
Sparfosic acid
Reactant of Route 5
Sparfosic acid
Reactant of Route 6
Reactant of Route 6
Sparfosic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.